molecular formula C14H12O B068949 2,3-Epoxy-1,2,3,4-tetrahydroanthracene CAS No. 176236-88-7

2,3-Epoxy-1,2,3,4-tetrahydroanthracene

Cat. No. B068949
M. Wt: 196.24 g/mol
InChI Key: VYFQNEPGUNYZJV-UHFFFAOYSA-N
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Description

2,3-Epoxy-1,2,3,4-tetrahydroanthracene is a chemical compound with the molecular formula C14H12O. It is a derivative of 1,2,3,4-tetrahydroanthracene, which has the molecular formula C14H14 .


Molecular Structure Analysis

The molecular structure of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene is based on the structure of 1,2,3,4-tetrahydroanthracene, with an additional epoxy group. The structure of 1,2,3,4-tetrahydroanthracene is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Chromatographic Separation and Synthesis of Derivatives : Akhtar and Boyd (1975) developed a chromatographic method to separate diastereomers of a related compound, facilitating the synthesis of various epoxy derivatives of naphthalene and anthracene in high optical yield (Akhtar & Boyd, 1975).

  • Synthesis of Chiral Epoxides : A study in 1979 by Akhtar, Boyd, and Hamilton explored the synthesis and resolution into diastereoisomers of chiral oxirans like anthracene 1,2-oxide and 1,2-epoxy-1,2,3,4-tetrahydroanthracene (Akhtar, Boyd, & Hamilton, 1979).

  • Epoxy Resin Development : Chen, Bulkin, and Pearce (1982) investigated the preparation and curing of epoxy resins, exploring the relationship between structure, thermal stability, and flame resistance in polymers with high aromaticity and cyclic ring structures (Chen, Bulkin, & Pearce, 1982).

  • Photochemical Reactions : Rigaudy, Lachgar, and Saad (1994) studied the photooxygenation and photoisomerization of compounds related to 1,2,3,4-tetrahydroanthracene, leading to various stereoisomeric epidioxy-hydroperoxides (Rigaudy, Lachgar, & Saad, 1994).

  • Synthesis of Anthracene Derivatives : Çakmak, Erenler, Tutar, and Celik (2006) described efficient synthesis methods for hexabromoanthracenes and subsequent conversions to various functionalized anthracene derivatives, highlighting the versatility of these compounds in organic synthesis (Çakmak et al., 2006).

  • Catalysis in Organic Reactions : Kitamura, Kawakami, Imagawa, and Kawanisi (1980) investigated the photo-induced rearrangement of 2,3-epoxy-1,4-cyclohexanediones for synthesizing γ-alkylidenebutenolides, demonstrating the role of these compounds in catalyzing organic reactions (Kitamura et al., 1980).

properties

IUPAC Name

13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFQNEPGUNYZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC3=CC4=CC=CC=C4C=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Epoxy-1,2,3,4-tetrahydroanthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
W Dehaen, D Corens, G Labbe - Synthesis-stuttgart, 1996 - lirias.kuleuven.be
Anthracenes bearing a primary alkyl, omega-hydroxyalkyl, aryl or vinyl substituent at the 2-position are conveniently prepared by a copper-catalyzed Grignard reaction on 2, 3-epoxy-1, 2…
Number of citations: 7 lirias.kuleuven.be
MD Fletcher - Annual Reports Section" B"(Organic Chemistry), 2002 - pubs.rsc.org
This section of the work focuses on the organic chemistry of phosphorus, arsenic, sulfur, selenium, tellurium and silicon; the corresponding heterocyclic, free radical and transition metal …
Number of citations: 7 pubs.rsc.org
G Fontana, P Manitto, G Speranza, S Zanzola - Tetrahedron: Asymmetry, 1998 - Elsevier
Three benzo-2-tetralones were hydrogenated to the corresponding alcohols by non-fermenting baker's yeast. Satisfactory yields but modest enantioselectivities were observed. The …
Number of citations: 6 www.sciencedirect.com

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